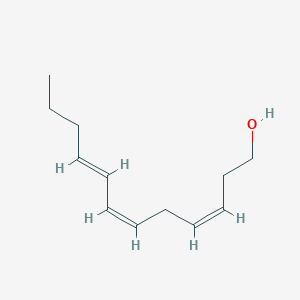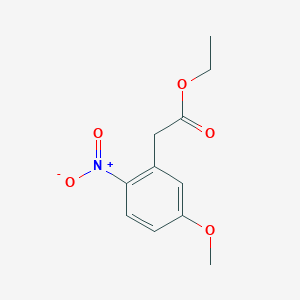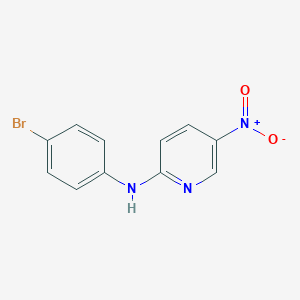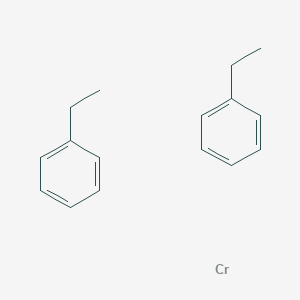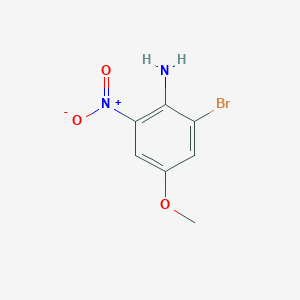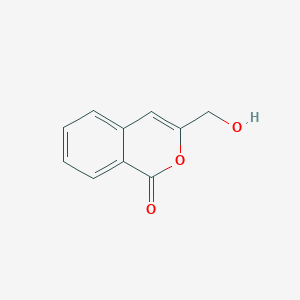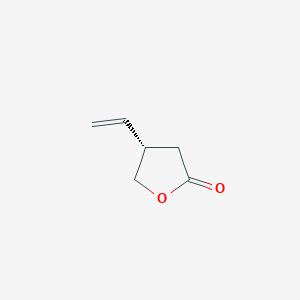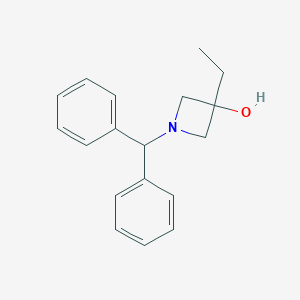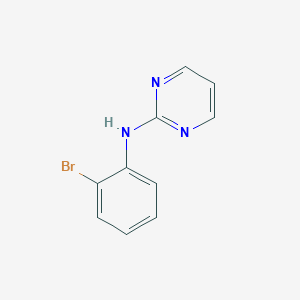
2-(2-Bromophenylamino)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromophenylamino)pyrimidine is a chemical compound that has gained a lot of attention in recent years due to its potential applications in scientific research. It is a pyrimidine derivative that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further study. In
Mecanismo De Acción
The mechanism of action of 2-(2-Bromophenylamino)pyrimidine is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of the enzyme tyrosine kinase, which is involved in cell proliferation and differentiation. It has also been found to inhibit the activation of the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Efectos Bioquímicos Y Fisiológicos
2-(2-Bromophenylamino)pyrimidine has been found to exhibit various biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the activation of NF-κB signaling. Additionally, it has been found to have anti-viral activity against the influenza virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-Bromophenylamino)pyrimidine in lab experiments is its ability to inhibit various enzymes and signaling pathways, making it a useful tool for studying these processes. Additionally, it has been found to exhibit various biological activities, making it a potential candidate for drug development. However, one limitation of using this compound is its relatively low yield in the synthesis process, which could make it difficult to obtain large quantities for experiments.
Direcciones Futuras
There are many potential future directions for research on 2-(2-Bromophenylamino)pyrimidine. One area of focus could be on its anti-cancer properties, with further studies needed to determine its effectiveness against different types of cancer and its potential for use in combination with other anti-cancer drugs. Additionally, further research could be done to better understand its mechanism of action and to identify other enzymes and signaling pathways that it may be able to inhibit. Finally, research could be done to optimize the synthesis method for this compound, with the goal of increasing the yield and making it more accessible for use in experiments.
In conclusion, 2-(2-Bromophenylamino)pyrimidine is a promising compound with potential applications in scientific research. Its ability to inhibit various enzymes and signaling pathways, as well as its anti-cancer, anti-inflammatory, and anti-viral properties, make it a valuable tool for studying these processes and developing new drugs. Further research is needed to fully understand its mechanism of action and to identify its potential for use in various areas of medicine.
Métodos De Síntesis
The synthesis of 2-(2-Bromophenylamino)pyrimidine is a multi-step process that involves the reaction of 2-bromoaniline with ethyl cyanoacetate to form 2-(2-bromo-phenyl)-2-cyanoacetamide. This intermediate is then reacted with thiourea to produce the final product, 2-(2-Bromophenylamino)pyrimidine. The yield of this synthesis method is typically around 60-70%.
Aplicaciones Científicas De Investigación
2-(2-Bromophenylamino)pyrimidine has been found to exhibit various biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. Additionally, it has been found to inhibit the production of pro-inflammatory cytokines, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Finally, it has been shown to have anti-viral activity against the influenza virus, making it a potential candidate for the development of anti-viral drugs.
Propiedades
Número CAS |
127813-30-3 |
|---|---|
Nombre del producto |
2-(2-Bromophenylamino)pyrimidine |
Fórmula molecular |
C10H8BrN3 |
Peso molecular |
250.09 g/mol |
Nombre IUPAC |
N-(2-bromophenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C10H8BrN3/c11-8-4-1-2-5-9(8)14-10-12-6-3-7-13-10/h1-7H,(H,12,13,14) |
Clave InChI |
HKALOZYOQMUXJO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC2=NC=CC=N2)Br |
SMILES canónico |
C1=CC=C(C(=C1)NC2=NC=CC=N2)Br |
Sinónimos |
2-(2-bromophenylamino)pyrimidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B175929.png)
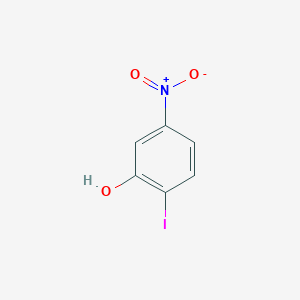
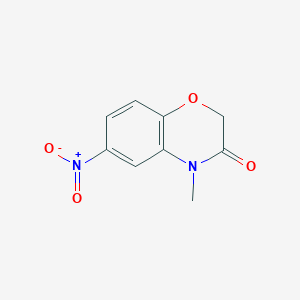
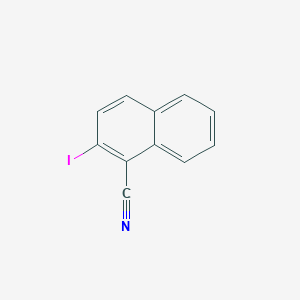
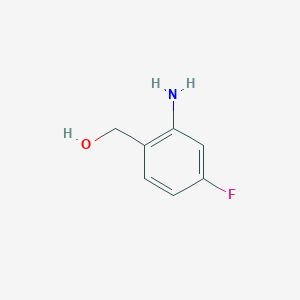
![[2'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B175941.png)
